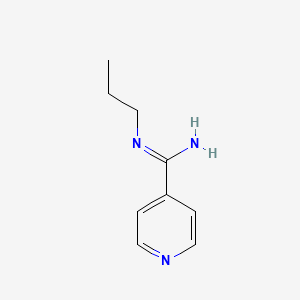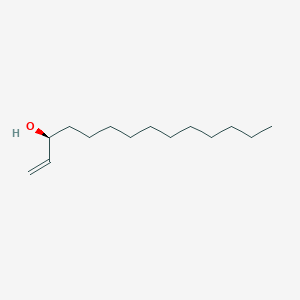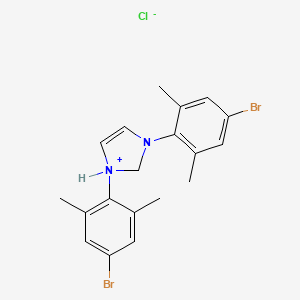![molecular formula C24H19N3 B14255036 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 314275-03-1](/img/structure/B14255036.png)
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through various methods. One common approach involves the multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst . This method is advantageous due to its simplicity, high yield, and broad scope of aromatic aldehydes.
Another method involves the condensation reaction of 5-amino-3-methyl-1-phenylpyrazole with aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions using sulfamic acid as a catalyst . This method is efficient and environmentally friendly, producing high yields in short reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of solid acidic catalysts like sulfamic acid can make the process more economical and environmentally benign. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
化学反応の分析
Types of Reactions
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fully aromatic systems.
Reduction: Reduction reactions can modify the quinoline ring, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oncogenic Ras, it binds to the Ras protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This makes it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-B]quinolines: These compounds share a similar core structure but differ in the substituents on the aromatic rings.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a quinoline ring and exhibit different biological activities.
Uniqueness
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
特性
CAS番号 |
314275-03-1 |
|---|---|
分子式 |
C24H19N3 |
分子量 |
349.4 g/mol |
IUPAC名 |
3-methyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H19N3/c1-16-12-14-18(15-13-16)23-20-10-6-7-11-21(20)25-24-22(23)17(2)26-27(24)19-8-4-3-5-9-19/h3-15H,1-2H3 |
InChIキー |
KOJGFGIDLQMGDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=NN(C3=NC4=CC=CC=C42)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)



![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)



![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)

